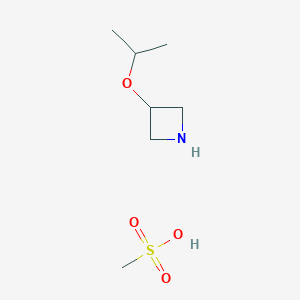

3-(propan-2-yloxy)azetidine, methanesulfonic acid

Description

The Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines are four-membered saturated nitrogen heterocycles that have become increasingly important in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com Their incorporation into molecular structures can impart desirable properties such as increased rigidity, improved metabolic stability, and enhanced binding affinity to biological targets. The compact and three-dimensional nature of the azetidine ring allows for the precise spatial orientation of substituents, a critical factor in the design of potent and selective drugs. researchgate.net

The synthesis of functionalized azetidines has been an active area of research, with numerous methods developed to construct and modify this strained ring system. magtech.com.cnorganic-chemistry.org These methods range from classical cyclization reactions to modern catalytic approaches, enabling access to a diverse array of azetidine derivatives for various applications. rsc.org The utility of azetidines as synthetic intermediates is also noteworthy, as the inherent ring strain can be harnessed to drive subsequent chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com

Overview of Strain and Reactivity in Four-Membered Nitrogen Heterocycles

The defining characteristic of four-membered rings like azetidine is their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion and torsional strain, rendering the ring more reactive than its larger, less-strained counterparts such as pyrrolidine (B122466). rsc.orgresearchgate.net However, azetidines are generally more stable and easier to handle than the even more strained three-membered aziridines. rsc.orgrsc.orgresearchwithrutgers.com

This inherent ring strain dictates the reactivity of azetidines. They are susceptible to ring-opening reactions under various conditions, a property that can be exploited in synthetic chemistry to generate more complex acyclic or larger heterocyclic structures. The nitrogen atom in the azetidine ring also plays a crucial role in its reactivity, acting as a nucleophile and a base. Protonation of the nitrogen to form an azetidinium salt can further activate the ring towards nucleophilic attack. acs.org

The Strategic Importance of Methanesulfonic Acid and its Salts in Chemical Transformations

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid with the chemical formula CH₃SO₃H. wikipedia.org It has gained prominence in various chemical applications, particularly in the pharmaceutical industry, due to its favorable properties. MSA is a liquid at room temperature, has a low vapor pressure, and forms water-soluble salts with a wide range of basic compounds. wikipedia.org

The formation of methanesulfonate (B1217627) (mesylate) salts is a common strategy employed to improve the physicochemical properties of drug candidates. researchgate.net By reacting a basic active pharmaceutical ingredient (API) with methanesulfonic acid, chemists can often enhance its solubility, stability, and bioavailability. researchgate.netarkema.com The methanesulfonate anion is considered non-toxic and is suitable for pharmaceutical preparations. wikipedia.org Furthermore, the use of MSA in salt formation can lead to crystalline salts with high melting points, which is advantageous for formulation and manufacturing processes. researchgate.net

Defining the Research Focus on 3-(propan-2-yloxy)azetidine, Methanesulfonic Acid within Azetidine Chemistry

The compound this compound, represents a confluence of the principles outlined above. The core structure is a 3-substituted azetidine, a privileged scaffold in medicinal chemistry. The substituent at the 3-position is an isopropoxy group (-OCH(CH₃)₂), which can influence the molecule's lipophilicity and hydrogen bonding capabilities. The formation of a salt with methanesulfonic acid suggests a strategic effort to produce a stable, crystalline solid with potentially improved pharmaceutical properties.

The synthesis of this specific compound would likely involve the preparation of the 3-(propan-2-yloxy)azetidine free base, followed by its reaction with methanesulfonic acid. The synthesis of the free base could potentially be achieved through a Williamson ether synthesis, reacting a protected 3-hydroxyazetidine with an isopropyl halide or a related electrophile. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Detailed research into this compound would involve its complete chemical and physical characterization. This would include determining its melting point, solubility in various solvents, and spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.

Below are tables summarizing key information about the compounds mentioned in this article.

Properties

IUPAC Name |

methanesulfonic acid;3-propan-2-yloxyazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.CH4O3S/c1-5(2)8-6-3-7-4-6;1-5(2,3)4/h5-7H,3-4H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWGANZEJJXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CNC1.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Propan 2 Yloxy Azetidine and Its Methanesulfonate Salt

General Strategies for Azetidine (B1206935) Core Construction

The construction of the strained azetidine ring can be accomplished through various synthetic strategies, including forming the ring via cyclization, cycloaddition, rearrangement reactions, or by modifying existing ring systems.

Intramolecular Cyclization Approaches to Azetidine Ring Systems

Intramolecular cyclization is a foundational strategy for forming the azetidine core, typically involving the formation of a carbon-nitrogen bond through an intramolecular SN2 reaction. nih.gov This approach often utilizes a 1,3-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group on a three-carbon chain. nih.govmagtech.com.cn

A notable modern advancement is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a direct route to 3-hydroxyazetidine derivatives. nih.gov This method is advantageous as it constructs the azetidine ring while simultaneously installing the crucial hydroxyl group at the 3-position, a direct precursor to 3-(propan-2-yloxy)azetidine. The reaction proceeds in high yield and is compatible with various functional groups. nih.gov

The general pathway to the target molecule via this intermediate involves two key steps:

Cyclization: Formation of a protected or unprotected 3-hydroxyazetidine.

Etherification: Alkylation of the 3-hydroxyl group, for example, through a Williamson ether synthesis. byjus.comwikipedia.org

Table 1: Examples of Intramolecular Cyclization for 3-Hydroxyazetidine Synthesis This table is interactive and can be sorted by column.

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂, reflux | 3-Hydroxyazetidine derivative | High | nih.gov |

| N-(3-chloro-2-hydroxypropyl)ethanesulfonamide | Base | Heat | 1-(ethylsulfonyl)azetidin-3-ol | N/A | scienceopen.com |

| 1-amino-3-chloro-propan-2-ol | Base | Heat | Azetidin-3-ol (B1332694) | N/A | scienceopen.com |

Once 3-hydroxyazetidine is obtained, the 3-(propan-2-yloxy) moiety is installed via O-alkylation. The Williamson ether synthesis is a classic and effective method for this transformation, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from 2-halopropane (e.g., 2-bromopropane). byjus.comwikipedia.orgmasterorganicchemistry.com

Intermolecular Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core by forming two bonds in a single step.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction is initiated by photochemical excitation of the imine component, which then adds to the alkene to form the four-membered ring. nih.gov

Historically, this reaction has faced challenges, such as the competing E/Z isomerization of the imine upon irradiation. nih.gov However, recent advancements have overcome some of these limitations. The use of visible light in combination with photosensitizers allows the reaction to proceed under milder conditions. nih.gov This approach often relies on triplet energy transfer from an excited sensitizer (B1316253) to the imine, populating its reactive triplet state which can then undergo cycloaddition. nih.govnih.gov The development of enantioselective variants using chiral sensitizers has further expanded the utility of this method, allowing for the synthesis of chiral azetidines with high enantiomeric excess. nih.gov

Table 2: Variants of the Aza-Paternò-Büchi Reaction This table is interactive and can be sorted by column.

| Imine Component | Alkene Component | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Quinoxalinone | 1-Arylethene | Visible light (420 nm), Chiral Sensitizer | Enantioselective (86–98% ee) | nih.gov |

| 3-Ethoxyisoindolone | Various Alkenes | UV light | Early successful example | nih.govresearchgate.net |

| Acyclic Oximes | Alkenes | Visible light, Photosensitizer | Overcomes acyclic imine isomerization challenges | researchgate.net |

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis provides a diverse toolkit for constructing azetidine rings through various mechanisms. rsc.orgmdpi.com These methods offer alternative pathways to cycloaddition and can provide access to complex azetidine structures. While direct [2+2] cycloadditions catalyzed by transition metals are known, other related cyclization strategies are also prevalent.

For instance, gold-catalyzed oxidative cyclization of N-propargylsulfonamides has been developed for the synthesis of azetidin-3-ones. nih.gov Although this provides the ketone, it can be readily reduced to the corresponding 3-hydroxyazetidine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step sequence from alkyne to 3-hydroxyazetidine highlights the flexibility of metal-catalyzed approaches. nih.gov

Other relevant transition-metal-catalyzed reactions include C-H activation/amination cycles and ring-opening cross-metathesis reactions, which can be tailored to produce azetidine precursors or the ring itself. mdpi.com

Ring Contraction and Expansion Rearrangements Leading to Azetidines

Skeletal rearrangements of larger or smaller rings offer non-traditional yet effective routes to azetidines.

Ring Contraction: This strategy typically involves the rearrangement of a five-membered ring, such as a pyrrolidine (B122466) derivative, to form the more strained four-membered azetidine. While less common for synthesizing simple azetidines, specific examples for pyrrolidine ring contraction exist, often promoted by photochemical means. osaka-u.ac.jpresearchgate.netnih.govnih.gov

Ring Expansion: The expansion of three-membered rings, such as aziridines, is a more common approach. rsc.org The reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide, for example, leads to the stereospecific formation of azetidines. rsc.org This method allows for the transfer of stereochemistry from the readily available aziridine (B145994) starting material to the azetidine product. Additionally, bicyclic azetidiniums can undergo nucleophilic ring-opening and expansion to yield substituted pyrrolidines, piperidines, and other larger heterocycles, demonstrating the synthetic versatility of the strained azetidine core itself. bohrium.com

Reductive Transformations of β-Lactams to Azetidines

The reduction of β-lactams (azetidin-2-ones) is a classical and reliable method for the synthesis of azetidines. rsc.org The β-lactam core is found in numerous antibiotics and is accessible through well-established synthetic routes like the Staudinger cycloaddition. nih.gov

The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group using various reducing agents. Diisobutylaluminium hydride (DIBAL-H) and chloroalanes are effective, though care must be taken as Lewis acidic conditions can sometimes promote undesired ring-opening of the strained azetidine. rsc.org Sodium borohydride (NaBH₄) has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to the corresponding 2,3-disubstituted azetidines. rsc.org Another common reducing agent is lithium aluminium hydride (LiAlH₄). bhu.ac.in

This method is particularly useful for accessing 3-substituted azetidines, as the substitution can be installed on the β-lactam ring prior to reduction. rsc.org For example, a 3-hydroxy-β-lactam can be reduced to provide 3-hydroxyazetidine.

Table 3: Common Reducing Agents for β-Lactam to Azetidine Conversion This table is interactive and can be sorted by column.

| Reducing Agent | Abbreviation | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous ether or THF | Powerful, unselective, can cleave other functional groups | bhu.ac.in |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, low temperature | Milder than LiAlH₄, can be more selective | rsc.org |

| Sodium Borohydride | NaBH₄ | Protic solvent (e.g., EtOH) | Generally used for ketones/aldehydes, can reduce activated amides | rsc.org |

Methanesulfonate (B1217627) Salt Formation

Once the free base of 3-(propan-2-yloxy)azetidine is synthesized, it is often converted to a salt to improve its stability, crystallinity, and handling properties. The methanesulfonate salt is formed through a simple acid-base reaction. frontiersin.org

The nitrogen atom of the azetidine ring is basic and readily reacts with a strong acid like methanesulfonic acid (MSA). frontiersin.orgrsc.orgnih.gov The reaction involves the protonation of the amine by MSA, forming a stable ionic pair between the azetidinium cation and the methanesulfonate anion. frontiersin.org This is typically achieved by mixing the azetidine free base with one equivalent of methanesulfonic acid in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), followed by crystallization to isolate the salt. rsc.org

C-H Activation and Functionalization Strategies for Azetidines

Directly functionalizing carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials. In the context of azetidines, C-H activation strategies are particularly valuable for introducing substituents onto the strained ring.

Transition metal catalysis is at the forefront of these methodologies. Palladium-catalyzed reactions, for instance, have been developed for the intramolecular γ-C(sp³)–H amination of cyclic alkyl amines to diastereoselectively form functionalized azetidines. chemicalbook.com This approach leverages a directing group to guide the catalyst to a specific C-H bond, enabling regioselective functionalization that would be challenging to achieve otherwise. The mechanism often involves the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination to forge the new C-N bond and complete the azetidine ring. guidechem.com

Similarly, copper-catalyzed methods have been employed in radical-based [3+1] annulation reactions between aliphatic amines and alkynes. nih.gov These reactions, often induced by visible light, proceed through the generation of an α-aminoalkyl radical via C-H activation, which then engages in a cascade of cyclization steps to build the azetidine core. nih.gov These strategies highlight a shift towards more sustainable and efficient synthetic routes, minimizing protecting group manipulations and reducing step counts. acs.orgbyjus.com

Table 1: Comparison of C-H Activation Strategies for Azetidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | High diastereoselectivity; requires a directing group. chemicalbook.com |

| Copper/Photocatalyst | [3+1] Radical Annulation | Utilizes visible light; proceeds via radical intermediates; double C-H activation. nih.gov |

| Rhodium(II) | Carbene C-H Insertion | Access to highly substituted azetidines; proceeds through ylide intermediates. escholarship.org |

Regioselective and Stereoselective Synthesis of 3-Substituted Azetidines

Achieving precise control over the placement and three-dimensional orientation of substituents on the azetidine ring is critical for its application in drug discovery. A majority of azetidine-containing therapeutics feature substitution at the C3 position. chemicalbook.com Consequently, numerous regioselective and stereoselective methods have been developed to access these valuable 3-substituted scaffolds.

One prominent strategy involves the ring-opening of activated aziridines or the cyclization of γ-amino alcohols. For instance, enantiomerically pure β-amino alcohols can serve as precursors to N-aryl-2-cyanoazetidines through a sequence involving N-arylation, cyanomethylation, and a one-pot mesylation-cyclization. This method provides excellent control over both substitution pattern and diastereoselectivity.

More direct approaches include the difunctionalization of azetines (the unsaturated precursors to azetidines). A copper-catalyzed boryl allylation of azetines allows for the highly enantioselective and diastereoselective synthesis of 2,3-disubstituted azetidines. youtube.com In this reaction, a boryl group and an allyl group are installed across the double bond in a single step, creating two new stereocenters with high fidelity. youtube.com The regioselectivity is governed by the electronic and steric nature of the catalyst and substrate, with the boryl group adding exclusively to the 3-position. youtube.com

Strain-release strategies using 1-azabicyclo[1.1.0]butanes (ABBs) have also proven effective. The reaction of ABBs with nucleophiles, such as Grignard reagents, in the presence of a suitable catalyst, leads to the regioselective formation of 3-substituted azetidines. khanacademy.org These methods capitalize on the high ring strain of the bicyclic system to drive the formation of the less-strained, functionalized azetidine ring. khanacademy.org

Chemical Routes to Incorporate the propan-2-yloxy Moiety

The introduction of the isopropoxy (propan-2-yloxy) group at the C3 position is a key step in the synthesis of the target compound. This is typically achieved through etherification of a 3-hydroxyazetidine precursor.

The Williamson ether synthesis is the classical and most direct method for forming the ether linkage at the C3 position. byjus.comwikipedia.org This reaction follows an Sₙ2 mechanism and involves two principal components: an alkoxide nucleophile and an alkyl electrophile with a good leaving group. masterorganicchemistry.com

To synthesize 3-(propan-2-yloxy)azetidine, this can be approached in two ways:

Azetidin-3-olate as the nucleophile: The hydroxyl group of a suitably N-protected 3-hydroxyazetidine is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium azetidin-3-olate. youtube.com This potent nucleophile then attacks an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, to displace the leaving group and form the desired ether. masterorganicchemistry.com

Isopropoxide as the nucleophile: A less common but viable alternative involves activating the hydroxyl group of N-protected 3-hydroxyazetidine by converting it into a good leaving group (e.g., a mesylate or tosylate). The resulting intermediate can then be displaced by isopropoxide (generated from isopropanol and a strong base).

For Sₙ2 reactions, the choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used to enhance the reaction rate. byjus.com

The most common and logical precursor for this synthesis is 3-hydroxyazetidine (also known as azetidin-3-ol). chemicalbook.comnih.govchemicalbook.com Due to the reactivity of the secondary amine, the nitrogen atom is typically protected before the etherification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose, making N-Boc-3-hydroxyazetidine a key intermediate. chemicalbook.comguidechem.commedchemexpress.com This precursor is commercially available or can be synthesized from precursors like 1-benzhydrylazetidin-3-ol (B14779) via hydrogenolysis followed by reaction with di-tert-butyl dicarbonate. chemicalbook.comgoogle.com

A typical synthetic sequence is as follows:

Protection: The nitrogen of 3-hydroxyazetidine hydrochloride is protected, for example, with a Boc group to yield N-Boc-3-hydroxyazetidine. chemicalbook.com

Etherification: The N-Boc-3-hydroxyazetidine is treated with a strong base like sodium hydride in an anhydrous solvent (e.g., THF or DMF) to generate the alkoxide. An isopropylating agent, such as 2-bromopropane, is then added to form N-Boc-3-(propan-2-yloxy)azetidine.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the free base, 3-(propan-2-yloxy)azetidine.

Formation and Utility of 3-(propan-2-yloxy)azetidine Methanesulfonate

The final step in preparing the target compound is the formation of the methanesulfonate salt. This salt form is often preferred in pharmaceutical development as it can improve the stability, solubility, and handling properties of the parent amine compound. Methanesulfonic acid (MSA) is a strong organic acid that readily forms stable, crystalline salts with basic amines. acs.orgescholarship.orgwikipedia.org The formation is a straightforward acid-base reaction where the basic azetidine nitrogen is protonated by the highly acidic MSA (pKa ≈ -1.9). wikipedia.org

It is important to distinguish between the formation of a methanesulfonate salt and the use of a methanesulfonate (mesylate) ester as an intermediate. In synthetic chemistry, alcohols are often converted to mesylates to transform the poor hydroxyl leaving group into an excellent one. google.com

This strategy can be applied to azetidinol (B8437883) precursors. For example, an N-protected azetidin-3-ol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms an N-protected 3-(methylsulfonyloxy)azetidine. The mesylate group (-OMs) is an excellent leaving group and is highly susceptible to displacement by nucleophiles. This mesylated intermediate could then be used in an etherification reaction by reacting it with sodium isopropoxide.

Salt Formation with Methanesulfonic Acid: Principles and Methodologies

The conversion of a free base, such as 3-(propan-2-yloxy)azetidine, into a salt is a critical step in pharmaceutical development, often employed to improve the compound's physicochemical properties, such as solubility, stability, and bioavailability. The selection of an appropriate salt-forming acid is paramount, and methanesulfonic acid (MSA) is a frequently utilized counterion due to its strong acidic nature and the crystalline properties it often imparts to the resulting salt.

Principles of Salt Formation:

The formation of 3-(propan-2-yloxy)azetidine methanesulfonate is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a Lewis base, accepting a proton (H⁺) from the strongly acidic methanesulfonic acid. This protonation of the amine results in the formation of a positively charged azetidinium cation and a negatively charged methanesulfonate anion, which are held together by electrostatic forces in the crystalline lattice of the salt.

The stoichiometry of this reaction is typically 1:1, with one molecule of 3-(propan-2-yloxy)azetidine reacting with one molecule of methanesulfonic acid. This is because the azetidine ring contains a single basic nitrogen atom available for protonation. The pKa of the protonated azetidine and the pKa of methanesulfonic acid are key determinants of the reaction's favorability and the stability of the resulting salt. A significant difference between these pKa values generally ensures a complete and stable salt formation.

Methodologies for Salt Formation:

The preparation of 3-(propan-2-yloxy)azetidine methanesulfonate typically involves the reaction of the free base with methanesulfonic acid in a suitable solvent. The choice of solvent is crucial and is often determined by the solubility of both the starting material and the final salt product. Common solvents used in salt formation include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran), or mixtures thereof.

A general procedure involves dissolving the 3-(propan-2-yloxy)azetidine free base in the chosen solvent. Subsequently, a stoichiometric amount of methanesulfonic acid, often dissolved in the same or a miscible solvent, is added to the solution. The addition is typically performed in a controlled manner, sometimes at a specific temperature, to manage the exothermic nature of the reaction and to promote the formation of a crystalline product.

Upon addition of the acid, the methanesulfonate salt of 3-(propan-2-yloxy)azetidine often precipitates out of the solution. The reaction mixture may be stirred for a period to ensure complete reaction and crystallization. The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials or impurities, and dried under vacuum to yield the final salt product.

The table below summarizes typical parameters that are considered and controlled during the salt formation process.

| Parameter | Description | Typical Range/Conditions |

| Stoichiometry | The molar ratio of 3-(propan-2-yloxy)azetidine to methanesulfonic acid. | 1:1 to 1:1.05 (a slight excess of acid may be used) |

| Solvent | The medium in which the reaction is carried out. | Alcohols, ketones, esters, ethers, or mixtures thereof. |

| Temperature | The temperature at which the reaction is conducted. | Room temperature or slightly elevated temperatures. |

| Concentration | The amount of reactants relative to the solvent volume. | Varies depending on the solubility of the reactants and product. |

| Addition Rate | The speed at which the acid is added to the base solution. | Slow, dropwise addition is common. |

| Stirring Time | The duration the reaction mixture is agitated after mixing. | Several hours to ensure complete crystallization. |

| Isolation | The method used to separate the solid salt from the solution. | Filtration (e.g., Buchner funnel). |

| Drying | The process of removing residual solvent from the final product. | Vacuum oven at a controlled temperature. |

Detailed Research Findings:

While specific, publicly available research data on the salt formation of 3-(propan-2-yloxy)azetidine with methanesulfonic acid is limited, the principles and methodologies described are based on established practices in medicinal and process chemistry for the formation of amine salts. The optimal conditions for the synthesis of this specific salt would be determined through experimental optimization, focusing on maximizing yield, purity, and obtaining a crystalline form with desirable physical properties. Characterization of the resulting salt would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, X-ray Powder Diffraction (XRPD) to assess crystallinity, and Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Propan 2 Yloxy Azetidine Derivatives and Methanesulfonates

Mechanistic Pathways in Azetidine (B1206935) Ring Formation and Functionalization

The synthesis of the azetidine scaffold, a strained four-membered heterocycle, is a significant challenge in organic chemistry that has been addressed through various mechanistic pathways. rsc.orgrsc.org These methods include cycloadditions, intramolecular cyclizations, and ring contractions or expansions. magtech.com.cnnsf.gov

One prominent strategy is the [2+2] cycloaddition, such as the aza-Paterno-Büchi reaction, which involves the photochemical cycloaddition of imines and alkenes. rsc.orgmagtech.com.cn For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, proceeds via triplet energy transfer to generate the azetidine core. rsc.org Another key pathway is the intramolecular cyclization of γ-amino alcohols or their derivatives. This often involves the formation of a good leaving group at the hydroxyl position, followed by an intramolecular SN2 reaction by the nitrogen atom to close the four-membered ring. nsf.govnih.gov Palladium-catalyzed intramolecular C(sp³)–H amination represents a more modern approach, proceeding through a Pd(IV) intermediate to form the azetidine ring via reductive elimination. rsc.org

Table 1: Selected Mechanistic Pathways for Azetidine Synthesis

| Reaction Type | Key Mechanistic Feature | Catalyst/Conditions | Reference |

|---|---|---|---|

| [2+2] Photocycloaddition (Aza-Paterno-Büchi) | Triplet energy transfer to oxime precursor | Visible light, Ir(III) photocatalyst | rsc.org |

| Intramolecular C–H Amination | Reductive elimination from an alkyl–Pd(IV) intermediate | Palladium(II) catalyst, oxidant (e.g., benziodoxole tosylate) | rsc.org |

| Ring Expansion | Rearrangement of aziridine (B145994) derivatives | Treatment of 2-bromomethyl-aziridines with NaBH4 in methanol | arkat-usa.org |

| Electrocyclization | 4π-electrocyclization of N-alkenylnitrones | Thermal conditions | nih.gov |

The mechanisms of azetidine synthesis are characterized by a variety of transient species. In photochemical pathways like the Norrish-Yang cyclization, a 1,4-biradical is a key intermediate formed after a 1,5-hydrogen abstraction, which then undergoes ring closure. beilstein-journals.org For certain cycloaddition reactions, zwitterionic intermediates have been proposed. nih.gov Copper(I)-catalyzed cascade reactions for synthesizing azetidine nitrones proceed through a sequence of intermediates, including a copper-coordinated species, a cyclized intermediate that undergoes C-O bond cleavage, and an N-allenylnitrone that subsequently partakes in a 4π-electrocyclization. acs.org In the case of Pd-catalyzed C-H amination, an octahedral Pd(IV) species is generated, which is crucial for the subsequent intramolecular cyclization. rsc.org The transition states in these reactions, such as the favored endo transition state in certain [4+2]-cycloadditions involving 2-azetines, dictate the stereochemical outcome of the product. nih.gov

Achieving stereocontrol in azetidine synthesis is critical. Diastereoselectivity is often governed by the geometry of transition states. For example, in some Diels-Alder reactions involving 2-azetines, a preference for an endo transition state leads to high diastereoselectivity. nih.gov Similarly, the electrocyclization of N-alkenylnitrones to form azetidine nitrones and subsequent nucleophilic additions can proceed with excellent diastereoselectivity. nih.gov Enantioselectivity is typically achieved using chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, enantiomerically pure azetidines can be prepared from β-amino alcohols through a sequence that allows for a predictable and adjustable substitution pattern and diastereoselectivity.

Reactivity of the Azetidine Ring System under Various Conditions

The reactivity of azetidines is largely dictated by their considerable ring strain (approx. 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org This inherent strain can be harnessed to drive various chemical transformations.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnnih.gov Due to the stability of the ring, these reactions often require activation, either by a Lewis acid or by converting the azetidine into a more reactive quaternary azetidinium salt. magtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the electronic and steric effects of the substituents on the ring. magtech.com.cnnih.gov

Electronic Effects : Unsaturated substituents (e.g., aryl, alkenyl, cyano) at the C2 position can stabilize transition states through conjugation, promoting cleavage of the adjacent C-N bond. Nucleophiles, therefore, tend to attack the carbon atom bearing such groups. magtech.com.cn

Steric Effects : With sterically bulky or strong nucleophiles, the attack often occurs at the less substituted carbon adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn

Acid-mediated intramolecular ring-opening has also been observed, where a pendant nucleophilic group, such as an amide, attacks the protonated azetidine ring, leading to decomposition. nih.gov This highlights a potential chemical stability issue for certain N-substituted azetidines under acidic conditions. nih.gov

The azetidine ring can serve as a scaffold for a variety of functional group manipulations. For example, a nitrile group on the ring can be reduced to a primary amine, which can then be further derivatized. nih.gov Hydroxyl groups can be converted to better leaving groups (like mesylates) to facilitate cyclization reactions or can participate in O-arylation reactions. nih.govnih.gov These transformations enable the synthesis of diverse and densely substituted azetidines, which are valuable in medicinal chemistry and materials science. arkat-usa.orgnih.govnih.gov

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidiniums

| Substituent at C2 | Controlling Factor | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Aryl, Alkenyl, Cyano, Carbonyl | Electronic Effect (Stabilization of transition state) | C2 (Carbon with the unsaturated group) | magtech.com.cn |

| Alkyl | Steric Hindrance (with bulky nucleophiles) | C4 (Less substituted adjacent carbon) | magtech.com.cn |

Mechanistic Role of Methanesulfonate (B1217627) Anion in Nucleophilic Substitutions

In the context of the compound "3-(propan-2-yloxy)azetidine, methanesulfonic acid," the methanesulfonate anion (CH₃SO₃⁻) primarily functions as a counter-ion to the protonated azetidinium cation. The basic nitrogen of the azetidine ring is protonated by the strong acid, methanesulfonic acid, to form a stable salt.

The mechanistic role of the methanesulfonate anion in this form is largely that of a non-nucleophilic spectator ion. Its low nucleophilicity and high stability, due to the delocalization of the negative charge across the three oxygen atoms, prevent it from competing with other nucleophiles in substitution reactions targeting the azetidine ring. This is crucial in reactions where the azetidinium ion is activated for nucleophilic attack, as it ensures that the desired nucleophile reacts without interference from the counter-ion.

However, when a methanesulfonyl group (mesylate, Ms) is covalently attached to an atom (e.g., forming an O-mesylate from an alcohol), it functions as an excellent leaving group in nucleophilic substitution reactions. The stability of the resulting methanesulfonate anion makes the departure of the leaving group thermodynamically favorable. While not directly participating as a nucleophile, the properties of the methanesulfonate anion are thus central to its utility as a leaving group in synthetic transformations involving azetidine functionalization.

In nucleophilic aromatic substitution (SNAr) reactions, which can be relevant for synthesizing N-aryl azetidines, the mechanism can be either stepwise, involving a stable anionic σ-complex (Meisenheimer complex), or concerted. nih.gov The nature of the nucleophile and the electrophile dictates the operative pathway. While the methanesulfonate anion itself is not typically a nucleophile in these reactions, understanding the behavior of anions is key to elucidating these mechanisms. The presence of a general base can facilitate reactions with protic nucleophiles, leading to a borderline mechanism on a mechanistic continuum. nih.gov

Catalyzing Change: The Dual Role of Methanesulfonic Acid in Organic Synthesis

Methanesulfonic acid (CH₃SO₃H), often abbreviated as MSA, has emerged as a significant player in the realm of organic chemistry, primarily owing to its dual functionality as a potent catalyst and a versatile solvent. Its unique combination of strong acidity, low volatility, and biodegradability has positioned it as a "green" alternative to traditional mineral acids in a variety of organic transformations. rsc.orgorientjchem.orgresearchgate.net This section elucidates the catalytic and solvation effects of methanesulfonic acid in organic reactions, supported by detailed research findings.

As a strong Brønsted acid, comparable in strength to inorganic acids like sulfuric acid, MSA is completely ionized in aqueous solutions. rsc.orgacs.org This high acidity makes it an effective catalyst for a multitude of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. rsc.org Unlike sulfuric acid, a key advantage of MSA is its non-oxidizing nature, which minimizes the occurrence of side reactions and the formation of colored byproducts. acs.orgarkema.com Furthermore, its high thermal stability and limited corrosivity (B1173158) contribute to its appeal in industrial processes. rsc.org

MSA's efficacy as a catalyst is not limited to its anhydrous form; it is also available as a 70% solution in water. orientjchem.org Its miscibility with water and various polar organic solvents, such as alcohols and ethers, enhances its utility in a wide range of reaction media. rsc.orgarkema.com The solvation effects of MSA are also noteworthy. Its ability to dissolve a diverse array of both polar and non-polar organic and inorganic compounds facilitates processes like purification and synthesis. arkema.comwikipedia.org In some instances, MSA can act as both a solvent and a catalyst, streamlining the reaction process. taylorandfrancis.com

The following data illustrates the catalytic efficiency of methanesulfonic acid in various organic reactions:

| Reaction Type | Reactants | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Esterification | Stearic Acid and Methanol | 5 wt% | 260 | 5 min | 91.1 | nih.gov |

| Alkylation | 1-Dodecene and Benzene | Not specified | 80 | 3 h | >90 (selectivity) | researchgate.net |

| Acylation of Phenol | Phenol and Acetic Anhydride | Not specified | 100 | Not specified | 92 (para-isomer selectivity) | orientjchem.org |

| Pechmann Reaction | Phenol and Ethyl Acetoacetate | MSA on silica | Not specified | Not specified | High | orientjchem.org |

The versatility of MSA extends to its use in combination with other reagents. For instance, a mixture of phosphorus pentoxide and methanesulfonic acid, known as Eaton's reagent, is an effective catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. orientjchem.org Furthermore, silica-supported methanesulfonic acid has been utilized as a solid acid catalyst in three-component coupling reactions. orientjchem.org

Research has also delved into the influence of solvent acidity on reactions involving MSA. In the synthesis of methanesulfonic acid itself from methane (B114726) and sulfur trioxide, the initial reaction rate was observed to increase with the acidity of the solvent. semanticscholar.orgacs.org The choice of solvent also impacts the maximum conversion of reactants. semanticscholar.orgacs.org

The following table summarizes the effect of different solvents on the conversion of SO₃ to MSA:

| Solvent | Initial Rate of MSA Synthesis | Maximum Conversion of SO₃ to MSA | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Lowest | Lowest | semanticscholar.orgacs.org |

| Sulfuric Acid (H₂SO₄) | Intermediate | Highest (87%) | semanticscholar.orgacs.org |

| Trifluoromethanesulfonic Acid (TFMSA) | Highest | Intermediate | semanticscholar.orgacs.org |

In polymerization reactions, methanesulfonic acid plays a dual role as both a solvent and a catalyst. taylorandfrancis.com For example, in the graft polymerization of ε-caprolactone onto chitosan (B1678972), MSA facilitates the reaction while the protonation of the amine groups on chitosan in the acidic medium directs the grafting to the hydroxyl groups. taylorandfrancis.com

The mechanism of reactions catalyzed by MSA is a subject of ongoing study. For the esterification of sulfonic acids with alcohols, theoretical studies have explored various pathways, including SN1 and SN2 mechanisms, as well as addition-elimination routes. rsc.org The formation of a sulfonylium cation as a key intermediate has been proposed to explain the facility of sulfonic esterification. rsc.org In the direct synthesis of MSA from methane, both cationic and radical chain reaction mechanisms have been investigated. acs.org

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment in Azetidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Azetidine (B1206935) and propan-2-yloxy Moieties

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 3-(propan-2-yloxy)azetidine and its methanesulfonate (B1217627) salt. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the azetidine ring and the propan-2-yloxy substituent.

In the ¹H NMR spectrum, the protons of the azetidine ring typically appear as multiplets due to complex spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the ether linkage, is expected to resonate in a distinct region. The methylene (B1212753) protons (CH₂) on the azetidine ring would likely show complex splitting patterns. The propan-2-yloxy group gives rise to a characteristic septet for the CH proton and a doublet for the two methyl (CH₃) groups. The methanesulfonic acid counter-ion will present a singlet for its methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-(propan-2-yloxy)azetidine Methanesulfonate Data presented is based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine-CH₂ | 3.8 - 4.2 | Multiplet |

| Azetidine-CH | 4.5 - 4.9 | Multiplet |

| Propan-2-yloxy-CH | 3.5 - 4.0 | Septet |

| Propan-2-yloxy-CH₃ | 1.1 - 1.3 | Doublet |

| Methanesulfonate-CH₃ | 2.7 - 2.9 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-(propan-2-yloxy)azetidine Methanesulfonate Data presented is based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

| Azetidine-CH₂ | 55 - 65 |

| Azetidine-CH | 70 - 80 |

| Propan-2-yloxy-CH | 65 - 75 |

| Propan-2-yloxy-CH₃ | 20 - 25 |

| Methanesulfonate-CH₃ | 35 - 45 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule with high precision. For 3-(propan-2-yloxy)azetidine, methanesulfonic acid, techniques such as electrospray ionization (ESI) are typically employed, which are soft ionization methods suitable for analyzing salts.

The primary application of MS in this context is the accurate mass measurement of the protonated molecular ion of the free base, [C₆H₁₃NO + H]⁺. This allows for the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For the 3-(propan-2-yloxy)azetidinium ion, common fragmentation pathways could involve the loss of the propan-2-yloxy group, or cleavage of the azetidine ring. The fragmentation of quaternary ammonium (B1175870) salts can also lead to characteristic neutral losses and charge remote fragmentations. mdpi.com

Table 3: Expected m/z Values for 3-(propan-2-yloxy)azetidine in High-Resolution Mass Spectrometry

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (free base) | [C₆H₁₄NO]⁺ | 116.1075 |

| Fragment 1 (Loss of C₃H₇O) | [C₃H₆N]⁺ | 56.0500 |

| Fragment 2 (Loss of C₃H₆) | [C₃H₈NO]⁺ | 74.0599 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ether linkage, and the sulfonate group.

The presence of the azetidinium salt would be indicated by N-H stretching vibrations. The C-N stretching of the azetidine ring will also be present. The C-O-C stretching of the ether group is a key indicator of the propan-2-yloxy moiety. The methanesulfonate counter-ion will exhibit strong, characteristic absorptions for the S=O and S-O stretching vibrations. researchgate.netroyalsocietypublishing.org

Table 4: Characteristic IR Absorption Bands for 3-(propan-2-yloxy)azetidine Methanesulfonate

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Azetidinium) | 2700 - 3100 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O-C Stretch (Ether) | 1050 - 1150 |

| S=O Stretch (Sulfonate) | 1150 - 1250 (asymmetric) |

| S=O Stretch (Sulfonate) | 1040 - 1080 (symmetric) |

| C-N Stretch (Azetidine) | 1100 - 1200 |

Crystallographic Analysis (e.g., X-ray Diffraction) of Azetidine Methanesulfonate Salts

Furthermore, crystallographic analysis reveals the nature of the intermolecular interactions within the crystal lattice. In the case of this salt, strong hydrogen bonds are expected between the N-H group of the azetidinium cation and the oxygen atoms of the methanesulfonate anion. nih.govresearchgate.net These interactions, along with weaker van der Waals forces, dictate the crystal packing arrangement. The analysis can also confirm the stoichiometry of the salt and identify the presence of any solvent molecules in the crystal structure. The study of crystal structures of similar organic salts provides a basis for understanding the supramolecular chemistry of these compounds. nih.govresearchgate.net

Theoretical and Computational Approaches to 3 Propan 2 Yloxy Azetidine and Its Methanesulfonate

Quantum Chemical Calculations for Ring Strain and Energetics of Azetidines

The defining feature of the azetidine (B1206935) ring is its significant ring strain, which profoundly influences its stability and chemical behavior. Quantum chemical calculations are crucial for quantifying this strain and understanding its energetic consequences. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of its larger homolog, pyrrolidine (B122466) (5.8 kcal/mol), and the strain-free piperidine. researchgate.net This inherent strain endows the azetidine scaffold with a unique combination of molecular rigidity and satisfactory stability, making it a privileged structure in medicinal chemistry. researchgate.netnih.gov

Ab initio calculations provide a robust framework for evaluating the strain energy of cyclic molecules. acs.org These calculations can dissect the total strain energy into various components, such as bond angle distortion (Baeyer strain) and torsional strain (Pitzer strain), offering a more granular understanding of the molecule's energetic landscape. The strain in the azetidine ring affects its fundamental chemical properties. For instance, theoretical calculations have shown that ring strain can disfavor the delocalization of the nitrogen lone pair into an adjacent π-system, which in turn impacts the amine's basicity and nucleophilicity. nih.gov Computational studies can also accurately predict key energetic parameters like the acid dissociation constant (pKa). The calculated pKa of the azetidine nitrogen in various N-aryl azetidines has been shown to be a key determinant of their stability under acidic conditions, where protonation can trigger ring-opening decomposition. nih.gov

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.4 |

Computational Modeling of Reaction Mechanisms in Azetidine Synthesis and Transformation

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and subsequent transformation of azetidines. By mapping potential energy surfaces, identifying transition states, and calculating activation energies, these models provide insights that are often inaccessible through experimental means alone.

One of the most direct routes to azetidines is the [2+2] photocycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction. rsc.orgresearchgate.net Computational studies of this reaction have been instrumental in understanding its selectivity and overcoming its inherent challenges. For example, modeling has shown that attaching an electron-withdrawing substituent to an aryl group on an oxime is crucial for extending the lifetime of the singlet excited state, thereby allowing the desired cycloaddition to occur. rsc.org Furthermore, calculations of partial charges on the reacting components have successfully explained the observed high regioselectivity of the process. rsc.org Mechanistic studies based on computational results have unveiled a scenario where C-N bond formation precedes C-C bond formation, a sequence that deviates from other leading aza Paternò-Büchi reactions. researchgate.net

Computational methods have also guided the development of other synthetic strategies. In a copper-catalyzed, photoinduced radical cyclization of ynamides to form azetidines, Density Functional Theory (DFT) calculations were used to demonstrate that the desired anti-Baldwin 4-exo-dig cyclization pathway is kinetically favored over the more common 5-endo-dig pathway. nih.gov Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, computational studies suggested that the observed high regioselectivity is governed by the coordination of the lanthanum(III) catalyst to the substrate and/or product. frontiersin.org These examples highlight how computational modeling not only rationalizes experimental outcomes but also provides a predictive framework for designing new and efficient synthetic routes to functionalized azetidines. mit.edu

Conformational Analysis and Molecular Dynamics of 3-(propan-2-yloxy)azetidine Derivatives

The four-membered azetidine ring is not planar and exists in puckered conformations. The nature and orientation of substituents significantly influence the ring's conformational preferences. For a 3-substituted azetidine like 3-(propan-2-yloxy)azetidine, the bulky isopropoxy group plays a key role in determining the molecule's three-dimensional structure.

Ab initio and DFT methods are used to study the conformational landscape of substituted azetidines. Studies on analogous systems, such as L-azetidine-2-carboxylic acid, reveal that the four-membered ring can adopt different puckered structures depending on the backbone conformation. nih.gov The substituent at the 3-position can occupy either a pseudo-axial or pseudo-equatorial position, with the energetic preference depending on steric and electronic factors. For 3-(propan-2-yloxy)azetidine, the bulky isopropoxy group would likely prefer a pseudo-equatorial orientation to minimize steric clashes with the ring hydrogens.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution. These simulations can model the puckering of the azetidine ring, the rotation around the C-O and O-C bonds of the isopropoxy group, and the influence of solvent molecules on the conformational equilibrium. nih.gov For instance, studies have shown that as solvent polarity increases, certain conformations can become more populated. nih.gov In related substituted azetidines, computational studies have also been used to rationalize dynamic phenomena such as nitrogen inversion and the configurational stability of lithiated intermediates, demonstrating the complex interplay of factors that govern the molecule's behavior. mdpi.com The conformational preferences of 3-(propan-2-yloxy)azetidine are critical as they dictate how the molecule interacts with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Electronic Structure and Bonding Analysis of the Azetidine-Methanesulfonate Ion Pair

The formation of a methanesulfonate (B1217627) salt involves the protonation of the basic azetidine nitrogen to form an azetidinium cation, which then forms an ion pair with the methanesulfonate anion. A theoretical analysis of this ion pair can illuminate the nature of the ionic bond and the distribution of charge within the system.

Computational methods such as DFT, combined with techniques like Natural Bond Orbital (NBO) analysis, are well-suited for this purpose. nih.govresearchgate.net The analysis would begin by optimizing the geometry of the ion pair, revealing the preferred orientation of the methanesulfonate anion relative to the azetidinium cation. This would likely involve the formation of a strong N-H···O hydrogen bond between the protonated nitrogen of the azetidine and one of the sulfonate oxygen atoms.

Predictive Modeling of Reactivity and Selectivity in Azetidine Chemistry

A major goal of computational chemistry is to move from rationalizing known results to accurately predicting the outcomes of unknown reactions. In azetidine chemistry, predictive modeling has been successfully employed to guide synthetic efforts and understand reactivity patterns.

A prominent example is the development of computational models to predict the success of photocatalyzed reactions for azetidine synthesis. mit.eduthescience.dev By calculating the frontier orbital energies for a range of alkenes and oximes, researchers were able to develop a model that could predict, in a matter of seconds, whether a given pair of reactants would successfully form an azetidine. mit.eduthescience.dev This approach allows for the rapid in silico screening of potential substrates, circumventing laborious trial-and-error experimentation and expanding the known scope of accessible azetidine structures. thescience.dev

Strategic Applications of Azetidine Derivatives in Modern Organic Synthesis

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

The incorporation of the azetidine (B1206935) ring into larger molecules is a key strategy for imparting favorable physicochemical properties. ambeed.com The rigid, non-planar structure of the azetidine scaffold offers a distinct three-dimensional geometry that can be exploited to explore chemical space beyond the flat, aromatic rings commonly found in pharmaceuticals. researchgate.net This "escape from flatland" is a significant driver in modern drug discovery. researchgate.net

Azetidines serve as bioisosteres for other cyclic amines like pyrrolidines and piperidines, as well as for acyclic fragments, often leading to improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov Their strained nature does not preclude their stability, but rather makes them unique synthons for creating densely functionalized and sterically complex architectures. rsc.org The synthesis of fused, bridged, and spirocyclic ring systems often begins with a core azetidine unit. researchgate.netnih.gov For example, densely functionalized azetidine ring systems have been diversified to create a wide variety of complex molecular scaffolds for lead-like molecules targeting the central nervous system. nih.gov Azetidine carboxylic acids are particularly important as building blocks for biologically active heterocyclic compounds and peptides. nih.govresearchgate.net

| Molecule Name | Therapeutic Area/Application | Role of the Azetidine Moiety |

|---|---|---|

| Azelnidipine | Antihypertensive | Core structural component of a calcium channel blocker. rsc.orgnih.gov |

| Cobimetinib | Anticancer | Provides a specific 3D conformation for kinase inhibition. rsc.org |

| Ximelagatran | Anticoagulant | Acts as a key structural element in the direct thrombin inhibitor. rsc.org |

| Penicillin/Carbapenems | Antibiotic | The related azetidin-2-one (β-lactam) ring is the pharmacophore. rsc.orgnih.gov |

The Use of Azetidine Scaffolds as Chiral Templates and Auxiliaries

In asymmetric synthesis, the control of stereochemistry is paramount. Chiral, non-racemic azetidine derivatives have proven to be effective chiral auxiliaries and ligands for asymmetric catalysis. magtech.com.cnbirmingham.ac.uk Their rigid conformational nature allows for effective transfer of stereochemical information during a reaction, guiding the formation of one enantiomer over the other.

Since the 1990s, chiral azetidine-derived ligands and organocatalysts have been developed and successfully utilized to induce asymmetry in a variety of chemical transformations. birmingham.ac.uk These include key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex chiral molecules. The defined stereochemistry of substituents on the azetidine ring creates a chiral environment that influences the transition state of the reaction, leading to high levels of enantioselectivity. acs.org

| Reaction Type | Azetidine-Derived Catalyst/Auxiliary | Achieved Enantioselectivity (Example) |

|---|---|---|

| Friedel-Crafts Alkylations | Azetidine-derived ligands for metal catalysts | High enantiomeric excess (ee) reported. birmingham.ac.uk |

| Henry (Nitroaldol) Reactions | Chiral azetidine-based organocatalysts | Effective in controlling stereochemical outcomes. birmingham.ac.uk |

| Michael-type Additions | Azetidine-containing catalysts | Used to generate chiral products with high stereocontrol. birmingham.ac.uk |

| Copper-Catalyzed S-Arylation | Azetidine-derived amide ligands | Moderate enantioselectivity observed in specific cases. acs.org |

Enabling New Synthetic Methodologies through Azetidine Intermediates

The inherent ring strain of azetidines makes them not just stable building blocks but also reactive intermediates that can undergo unique transformations. nih.govrsc.org This reactivity can be harnessed to enable novel synthetic methodologies for constructing other heterocyclic systems or highly substituted acyclic amines. rsc.org Azetidines are more stable and easier to handle than their three-membered aziridine (B145994) counterparts, yet more reactive than five-membered pyrrolidines, occupying a "sweet spot" of reactivity. rsc.org

Key synthetic strategies involving azetidine intermediates include:

Ring-Opening Reactions: The strained C-N or C-C bonds can be cleaved by nucleophiles, leading to the formation of functionalized acyclic amines. rsc.org

Ring-Expansion Reactions: Azetidines can serve as precursors to larger rings like pyrrolidines, piperidines, and azepanes through rearrangement or insertion reactions. rsc.org

Cycloaddition Reactions: The unsaturated counterparts of azetidines, known as azetines, are reactive intermediates in cycloaddition reactions, affording valuable fused-polycyclic azetidines. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method to synthesize the azetidine ring itself, often proceeding through highly reactive intermediates. ox.ac.ukresearchgate.net

| Transformation Type | Azetidine Intermediate Role | Resulting Product Class |

|---|---|---|

| Nucleophilic Ring Opening | Electrophilic substrate | γ-Amino alcohols, diamines, etc. acs.org |

| Ring Expansion | Strained precursor | Pyrrolidines, piperidines, azepanes. rsc.org |

| [3+2] Cycloaddition (from Azetines) | Reactive π-system source | Fused bicyclic azetidines. nih.gov |

| Aza Paternò-Büchi Reaction | Product of photocycloaddition | Functionalized azetidines. ox.ac.ukresearchgate.net |

Leveraging Methanesulfonate (B1217627) as an Activating Group for Diverse Azetidine Derivatizations

The functionalization of the azetidine ring is crucial for tailoring its properties for specific applications. The methanesulfonate group (mesylate), the conjugate base of methanesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. When attached to the azetidine ring, typically as an ester of a hydroxyl-substituted azetidine, it serves as a powerful activating group for derivatization.

The methanesulfonic acid in 3-(propan-2-yloxy)azetidine, methanesulfonic acid forms an acid salt with the basic nitrogen of the azetidine ring. This salt formation often improves the crystallinity and handling properties of the parent amine. While the salt itself is stable, the corresponding methanesulfonate ester at a position on the ring (e.g., the 3-position) would create a highly reactive site. For instance, a hydroxyl group at the 3-position can be converted to a methanesulfonate ester. This ester is then readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups such as amines, azides, thiols, and cyanides.

This strategy is fundamental in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov The high reactivity of the methanesulfonate leaving group ensures that these substitution reactions often proceed under mild conditions with high yields.

| Starting Material | Nucleophile | Product | Significance |

|---|---|---|---|

| N-Protected-azetidin-3-yl methanesulfonate | Azide (e.g., NaN₃) | N-Protected-3-azidoazetidine | Precursor for 3-aminoazetidines via reduction. |

| N-Protected-azetidin-3-yl methanesulfonate | Amine (e.g., R₂NH) | N-Protected-3-(dialkylamino)azetidine | Introduction of diverse amine functionalities. |

| N-Protected-azetidin-3-yl methanesulfonate | Thiol (e.g., RSH) | N-Protected-3-(alkylthio)azetidine | Synthesis of sulfur-containing azetidines. |

| (1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl methanesulfonate | Various nucleophiles | Substituted 3-(aminomethyl)azetidine derivatives | Functionalization at the C3-exocyclic position. bldpharm.com |

Emerging Trends and Future Research Perspectives for 3 Propan 2 Yloxy Azetidine, Methanesulfonic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines is often challenging due to the high ring strain of the four-membered ring. arkat-usa.org Future research will likely focus on developing more atom-economical, efficient, and environmentally friendly methods to produce 3-(propan-2-yloxy)azetidine and related structures.

Key research directions include:

Greener Solvents and Catalysts : Traditional syntheses may involve hazardous solvents and reagents. A significant trend is the adoption of greener alternatives. Methanesulfonic acid itself is considered a green catalyst. orientjchem.org Future routes could explore its use not just as a salt-forming agent but as a catalyst in the key cyclization steps, potentially under solvent-free conditions or in aqueous media. orientjchem.org

Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters compared to batch processes. Adapting the synthesis of 3-(propan-2-yloxy)azetidine to a flow-based system could lead to higher throughput and improved process safety, which is particularly important when handling strained ring systems.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Azetidines

| Synthetic Strategy | Potential Advantages | Relevance to 3-(propan-2-yloxy)azetidine |

|---|---|---|

| Microwave-Assisted Cyclocondensation | Rapid reaction times, improved yields, energy efficiency. organic-chemistry.org | Could accelerate the formation of the azetidine (B1206935) ring from a suitable 1,3-difunctionalized propane (B168953) derivative. |

| Catalysis with Methanesulfonic Acid | Green, biodegradable, and recyclable acid catalyst. orientjchem.org | Can be used to promote cyclization via intramolecular nucleophilic substitution, aligning with green chemistry principles. |

| Intramolecular C-H Amination | High atom economy, direct formation of C-N bonds. rsc.org | A Pd(II)-catalyzed approach could be explored to form the azetidine ring from a precursor containing the propan-2-yloxy group. |

| Flow Synthesis | Enhanced safety, scalability, precise control over reaction conditions. | Ideal for optimizing reaction conditions and enabling safer, large-scale production of the target compound. |

Exploration of Novel Catalytic Transformations for Azetidine Systems

The inherent ring strain of the azetidine core can be harnessed for novel chemical transformations. Future work will likely investigate how the 3-(propan-2-yloxy)azetidine scaffold can participate in or be modified by new catalytic reactions.

Emerging areas of exploration include:

Photoredox Catalysis : Visible-light-induced photoredox catalysis has emerged as a powerful tool for forming reactive radical species under mild conditions. nih.gov This could enable novel functionalizations of the azetidine ring, such as [3+1] radical cascade cyclizations to build more complex, highly substituted azetidine structures starting from precursors related to 3-(propan-2-yloxy)azetidine. nih.govthe-innovation.org

Strain-Release Functionalization : The high ring strain of azetidines can be exploited in ring-opening or ring-expansion reactions to synthesize other valuable nitrogen-containing heterocycles. Catalytic systems, potentially involving transition metals, could be developed to control the regioselectivity of these strain-release pathways.

Gold-Catalyzed Reactions : Gold catalysts have shown utility in activating alkynes for nucleophilic attack. A flexible synthesis of azetidin-3-ones has been developed using gold catalysis, which could be adapted to create derivatives of 3-(propan-2-yloxy)azetidine for further functionalization. nih.gov The use of methanesulfonic acid as a co-catalyst in such transformations has also been reported. rsc.org

Integration of the Compound into Advanced Materials Science

The rigid and defined three-dimensional structure of the azetidine ring makes it an attractive component for advanced materials. Research into incorporating 3-(propan-2-yloxy)azetidine into polymers and other materials could unlock novel properties.

Potential applications in materials science are:

Peptidomimetics and Macrocycles : The azetidine unit can act as a rigid turn-inducing element in peptides, improving their metabolic stability and conformational properties. nih.gov The 3-aminoazetidine subunit has been shown to greatly improve the efficiency of macrocyclization, a key step in synthesizing cyclic peptides for drug discovery. nih.gov The 3-(propan-2-yloxy)azetidine scaffold could be modified for similar applications.

Polymer Chemistry : As a bifunctional monomer (after deprotection of the secondary amine), 3-(propan-2-yloxy)azetidine could be used in step-growth polymerization to create novel polyamides or other polymers. The rigid azetidine ring in the polymer backbone could impart unique thermal and mechanical properties.

Energetic Materials : Densely functionalized azetidines, particularly those bearing nitro groups, are being investigated as next-generation energetic materials due to their high nitrogen content and strained ring structure. researchgate.net While 3-(propan-2-yloxy)azetidine is not itself an energetic material, it serves as a scaffold that could be functionalized for such purposes.

Biocatalytic and Chemoenzymatic Synthesis of Azetidine Derivatives

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, is a major driver for the development of biocatalytic methods. Enzymes offer unparalleled selectivity under mild reaction conditions.

Future research perspectives in this area include:

Engineered Cytochromes P450 : Laboratory-evolved variants of enzymes like cytochrome P450 have demonstrated the ability to perform reactions not seen in nature, such as the enantioselective ring expansion of aziridines to form azetidines. acs.org This "carbene transferase" activity could be engineered to synthesize chiral derivatives of 3-(propan-2-yloxy)azetidine with high stereocontrol. researchgate.netacs.org

Imine Reductases and Monoamine Oxidases : Chemoenzymatic strategies often combine the best of traditional chemistry and biocatalysis. For example, imine reductases can be used for the asymmetric synthesis of chiral amines, which are precursors to more complex molecules. nih.gov A chemoenzymatic route could be designed where an enzyme establishes a key stereocenter in a precursor molecule, which is then chemically cyclized to form an enantiopure azetidine derivative.

Table 2: Biocatalytic Approaches for Chiral Azetidine Synthesis

| Biocatalytic Method | Enzyme Class | Transformation | Potential Application |

|---|---|---|---|

| Asymmetric Ring Expansion | Engineered Cytochrome P450 | rsc.orgnih.gov-Stevens rearrangement of aziridines to azetidines. acs.org | Direct synthesis of chiral azetidines with high enantiomeric excess. |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Conversion of prochiral ketones/imines to chiral amines. nih.gov | Creation of a chiral precursor that can be converted into enantiopure 3-(propan-2-yloxy)azetidine. |

| Kinetic Resolution | Lipases / Proteases | Selective reaction of one enantiomer in a racemic mixture. nih.gov | Separation of a racemic mixture of a 3-(propan-2-yloxy)azetidine derivative. |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity or chemical property. This technology can accelerate the discovery of new applications for 3-(propan-2-yloxy)azetidine and its derivatives.

Future screening efforts could focus on:

Fragment-Based Drug Discovery : The azetidine scaffold is considered a valuable fragment in drug design. A library of compounds based on the 3-(propan-2-yloxy)azetidine core could be synthesized and screened against a wide range of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify new lead compounds for therapeutic development.

Discovery of New Catalysts : Azetidine derivatives can serve as chiral ligands or organocatalysts. HTS methods could be employed to screen a library of modified 3-(propan-2-yloxy)azetidine compounds for catalytic activity in various organic reactions, leading to the discovery of novel and efficient catalysts.

Antioxidant and Anti-inflammatory Activity : Other functionalized azetidine derivatives have demonstrated antioxidant and anti-inflammatory properties. jmchemsci.comnih.gov An HTS campaign could rapidly evaluate 3-(propan-2-yloxy)azetidine and its analogues for similar activities, potentially identifying candidates for treating neurodegenerative or inflammatory diseases. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing and purifying 3-(propan-2-yloxy)azetidine with methanesulfonic acid?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or acid-catalyzed esterification. For example:

- Substitution Reactions : React azetidine derivatives with isopropyl halides in the presence of methanesulfonic acid as a catalyst .

- Purification : Use recrystallization with polar aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via NMR (¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted amines or sulfonic acid derivatives .

Basic: How can researchers validate the purity and structural integrity of this compound in experimental settings?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to quantify impurities .

- Spectroscopy : Use FT-IR to confirm sulfonic acid (-SO₃H) stretches (~1050 cm⁻¹) and ¹H NMR to verify azetidine ring protons (δ 3.5–4.0 ppm) and isopropyloxy group splitting (δ 1.2–1.4 ppm) .

Basic: What safety protocols are critical when handling methanesulfonic acid in azetidine-related reactions?

Methodological Answer:

- Containment : Use fume hoods and chemically resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .

- Neutralization : Treat spills with sodium bicarbonate or calcium carbonate to neutralize acidity before disposal .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to avoid moisture absorption and degradation .

Advanced: How does methanesulfonic acid influence atmospheric particle nucleation in systems containing azetidine derivatives?

Methodological Answer:

Methanesulfonic acid (MSA) forms stable pre-nucleation clusters with amines via proton transfer and hydrogen bonding. Computational studies (e.g., DFT, molecular dynamics) show that MSA-azetidine clusters exhibit lower Gibbs free energy than sulfuric acid-amine systems, enhancing nucleation rates under low-humidity conditions . Experimental validation involves mass spectrometry (CIMS/ESI-MS) to detect cluster ions (e.g., [MSA·(azetidine)_n·H⁺]) .

Advanced: What computational approaches are used to model interactions between methanesulfonic acid and azetidine derivatives?

Methodological Answer:

- Quantum Chemistry : Density Functional Theory (DFT) with ωB97X-D/6-311++G(d,p) basis set calculates binding energies and optimizes cluster geometries .

- Molecular Dynamics : Born-Oppenheimer MD simulations at air-water interfaces reveal hydration effects on cluster stability .

- Thermodynamic Modeling : Use the Atmospheric Cluster Dynamics Code (ACDC) to predict nucleation rates under varying MSA/amine ratios .

Advanced: How do reaction conditions (e.g., pH, solvent) affect the stability of methanesulfonic acid-azetidine adducts?

Methodological Answer:

- pH Dependence : Under acidic conditions (pH < 3), protonated azetidine forms stable ion pairs with MSA. At neutral pH, hydrolysis of the sulfonic acid group reduces adduct stability .

- Solvent Effects : Polar solvents (e.g., water, DMSO) stabilize clusters via solvation, while non-polar solvents (e.g., chloroform) favor covalent interactions .

Advanced: What experimental evidence exists for synergistic effects between methanesulfonic acid and amines in particle growth?

Methodological Answer:

- Kinetic Studies : Size-resolved aerosol mass spectrometry shows that MSA-methylamine mixtures produce particles with growth rates ~50% faster than sulfuric acid-amine systems .